OLIVAMIDE DEA OLIVAMIDE DEA
Brand Name: Vulcanchem
CAS No.: 124046-30-6
VCID: VC0219622
InChI:
SMILES:
Molecular Formula: C15H13ClN2O3
Molecular Weight: 0

OLIVAMIDE DEA

CAS No.: 124046-30-6

Cat. No.: VC0219622

Molecular Formula: C15H13ClN2O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

OLIVAMIDE DEA - 124046-30-6

Specification

CAS No. 124046-30-6
Molecular Formula C15H13ClN2O3
Molecular Weight 0

Introduction

Chemical Identity and Characterization

Definition and Classification

Olivamide DEA would belong to the family of fatty acid diethanolamides, which are condensation products of diethanolamine with fatty acids. Based on the naming convention of similar compounds, Olivamide DEA would likely be derived from olive oil fatty acids reacted with diethanolamine . These compounds are non-ionic surfactants widely used in personal care products and industrial applications.

Chemical Structure and Related Compounds

While specific data on Olivamide DEA is limited in the provided sources, we can infer its probable structure and properties from structurally similar compounds like Oleamide DEA. Oleamide DEA has the IUPAC name "Amides, C18-unsatd., N,N-bis(hydroxyethyl)" and CAS number 93-83-4 . If Olivamide DEA follows similar conventions, it would likely have a structure involving fatty acids found in olive oil (predominantly oleic acid) conjugated with diethanolamine.

Physical Properties

Based on data from similar diethanolamides, particularly Oleamide DEA, Olivamide DEA would likely exhibit the following physical characteristics:

PropertyProbable Characteristics
Physical appearance at 20°CAmber viscous liquid
Density at 20°CApproximately 0.97 g/cm³
Dry matter content≥90.0%
pH (1% aqueous solution)8.0-11.0

Table 1: Predicted physical properties of Olivamide DEA based on Oleamide DEA data

Toxicological Profile

Acute Toxicity Assessment

The toxicological profile of diethanolamides varies by specific compound. For comparable compounds:

  • Oleamide DEA has demonstrated an oral LD₅₀ of 12.4 mL/kg in toxicity studies

  • Cocamide DEA has shown an oral LD₅₀ of >5 g/kg in several studies using rats

  • Lauramide DEA has demonstrated variable toxicity depending on concentration and formulation

Metabolism and Biotransformation

Metabolic Pathways

The metabolism of diethanolamides has been studied using related compounds. Studies with radiolabeled Lauramide DEA have shown:

  • Metabolism occurs primarily in liver and kidney microsomes

  • Major metabolites include hydroxylated derivatives

  • In rat studies, liver microsomes produced two major metabolites identified as 11-hydroxy- and 12-hydroxy-lauramide DEA

  • Human liver microsomes demonstrated similar 12-hydroxylase activity to rat liver microsomes

These metabolic pathways might provide insight into how Olivamide DEA would be processed in mammalian systems.

Absorption and Excretion

Dermal absorption studies with structurally similar compounds have shown:

  • After dermal application, approximately 20-24% of radioactivity was recovered in urine

  • Tissue/blood ratios were highest in liver and kidney

  • Parent compounds and half-acid amide metabolites were detected in plasma

  • Maximum levels were typically found 24 hours after dosing

Applications and Industrial Uses

Formulation Properties

Based on the properties of similar diethanolamides, Olivamide DEA would likely function as:

  • A foam stabilizer and viscosity-building agent in personal care products

  • An emulsifier in industrial applications

  • A wetting agent in various formulations

Industrial Sectors

Similar diethanolamides find applications in multiple industries, including:

  • Personal care and cosmetics

  • Household cleaning products

  • Industrial cleaning formulations

  • Metalworking fluids

  • Emulsion polymerization

  • Paint and coating formulations

Analytical Methods and Characterization

Identification Techniques

Based on standard methods for similar compounds, Olivamide DEA would likely be characterized using:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry

  • Infrared Spectroscopy

  • Nuclear Magnetic Resonance (NMR)

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